

Spectroscopic Data of 6-Bromopyrazolo[1,5-a]pyridine: A Technical Overview

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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyridine

Cat. No.: B571917

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound **6-Bromopyrazolo[1,5-a]pyridine**. This molecule is a notable reagent in the synthesis of p110 α -selective PI3 kinase inhibitors, which are significant targets in cancer therapy and other disease areas.^{[1][2]} A comprehensive search of publicly available scientific literature and chemical databases indicates that while the compound is commercially available, detailed experimental spectroscopic data and specific acquisition protocols are not extensively published. This document compiles the available information and presents a generalized workflow for the spectroscopic analysis of such heterocyclic compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of **6-Bromopyrazolo[1,5-a]pyridine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrN ₂	[1][2][3]
Molecular Weight	197.03 g/mol	[1][2][4]
Appearance	Light yellow to brown solid-liquid mixture or solid	[1][3]
Purity	Typically offered at 96% or 97%	[3][4]
CAS Number	1264193-11-4	[1]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for **6-Bromopyrazolo[1,5-a]pyridine** are not readily available in the public domain. Commercial suppliers may hold this data internally. For research purposes, it is recommended to acquire the compound and perform the necessary spectroscopic analyses to obtain verified data.

Based on the structure of **6-Bromopyrazolo[1,5-a]pyridine**, the expected spectroscopic characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the five protons on the bicyclic ring system. The chemical shifts and coupling constants would be influenced by the bromine atom and the nitrogen atoms within the rings.
- ¹³C NMR:** The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and the C-Br

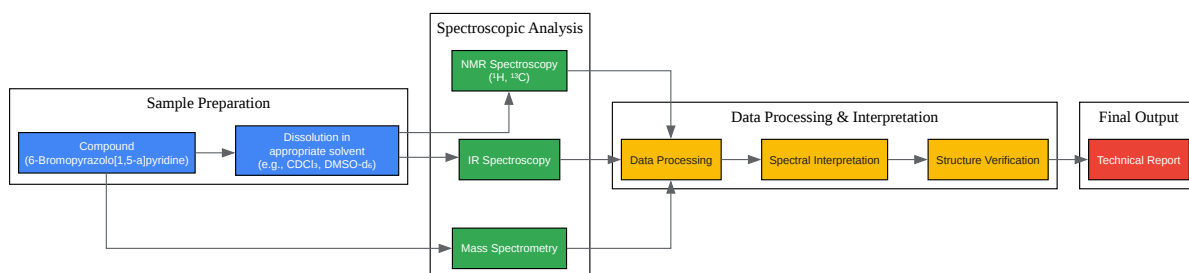
stretching frequency.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) and an $M+2$ peak of similar intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ^{79}Br and ^{81}Br .

Experimental Workflow for Spectroscopic Analysis

A generalized workflow for the spectroscopic characterization of a synthesized or purchased compound like **6-Bromopyrazolo[1,5-a]pyridine** is depicted in the following diagram. This process ensures the identity and purity of the compound before its use in further research and development.



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References

- 1. 6-Bromo-pyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. 6-Bromopyrazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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